Cas no 2227913-80-4 ((1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol)
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol
- EN300-1921568
- 2227913-80-4
-
- Inchi: 1S/C12H15BrN2O/c1-15-9-5-3-2-4-8(9)11(13)12(15)10(16)6-7-14/h2-5,10,16H,6-7,14H2,1H3/t10-/m1/s1
- InChI Key: ZNDKSFIBALRNAO-SNVBAGLBSA-N
- SMILES: BrC1C2C=CC=CC=2N(C)C=1[C@@H](CCN)O
Computed Properties
- Exact Mass: 282.03678g/mol
- Monoisotopic Mass: 282.03678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51.2Ų
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921568-1g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 1g |
$2035.0 | 2023-09-17 | ||
| Enamine | EN300-1921568-5g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 5g |
$5900.0 | 2023-09-17 | ||
| Enamine | EN300-1921568-10g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 10g |
$8749.0 | 2023-09-17 | ||
| Enamine | EN300-1921568-0.05g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 0.05g |
$1709.0 | 2023-09-17 | ||
| Enamine | EN300-1921568-0.1g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 0.1g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1921568-0.25g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 0.25g |
$1872.0 | 2023-09-17 | ||
| Enamine | EN300-1921568-0.5g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 0.5g |
$1954.0 | 2023-09-17 | ||
| Enamine | EN300-1921568-1.0g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 1g |
$2035.0 | 2023-05-23 | ||
| Enamine | EN300-1921568-2.5g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 2.5g |
$3988.0 | 2023-09-17 | ||
| Enamine | EN300-1921568-5.0g |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol |
2227913-80-4 | 5g |
$5900.0 | 2023-05-23 |
(1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol
Research Brief on (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol (CAS: 2227913-80-4): Recent Advances and Applications
The compound (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol (CAS: 2227913-80-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral indole derivative, characterized by its unique structural features, has shown promising potential in drug discovery, particularly in the development of targeted therapies. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a valuable scaffold for further exploration.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient asymmetric synthesis of (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol using a catalytic enantioselective approach. The researchers employed a chiral palladium catalyst to achieve high enantiomeric excess (ee > 98%), which is critical for its biological activity. The study also demonstrated the compound's role as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting aberrant signaling pathways in cancer.
In terms of biological applications, recent preclinical investigations have revealed that (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol exhibits selective inhibitory effects on specific protein-protein interactions (PPIs) involved in inflammatory responses. A 2024 paper in ACS Chemical Biology reported its ability to disrupt the interaction between NF-κB and its co-activators, suggesting potential applications in autoimmune diseases. The compound's bromo-indole moiety was identified as a critical pharmacophore for binding affinity, while the amino alcohol side chain contributed to solubility and bioavailability.
Further mechanistic studies have explored the compound's metabolic stability and pharmacokinetic properties. A collaborative study between academic and industry researchers (published in Drug Metabolism and Disposition, 2024) utilized in vitro and in vivo models to assess its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The results indicated favorable hepatic stability and moderate blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies. However, the study also noted the need for structural optimization to mitigate rapid renal clearance.
Emerging applications of (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol extend beyond small-molecule drug development. A groundbreaking 2024 study in Nature Chemical Biology demonstrated its utility as a versatile building block for PROTACs (Proteolysis-Targeting Chimeras). By conjugating the compound to E3 ligase ligands, researchers successfully developed degraders targeting oncogenic proteins, showcasing its modularity in chemical biology tools.
In conclusion, (1R)-3-amino-1-(3-bromo-1-methyl-1H-indol-2-yl)propan-1-ol represents a multifaceted compound with expanding applications in drug discovery and chemical biology. Recent advances in its synthesis, mechanistic understanding, and therapeutic potential underscore its importance as a research tool and drug candidate. Future studies are expected to explore its structure-activity relationships (SAR) further and optimize its properties for clinical translation.
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